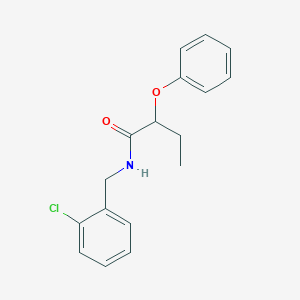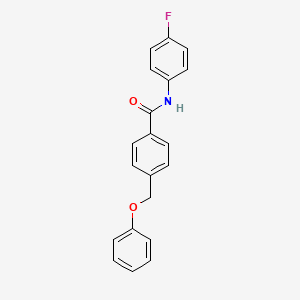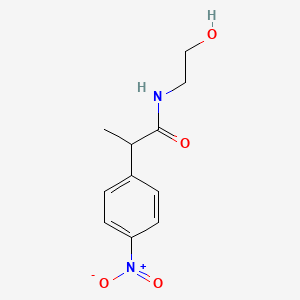
N-(2-chlorobenzyl)-2-phenoxybutanamide
描述
N-(2-chlorobenzyl)-2-phenoxybutanamide, also known as Chlorfenapyr, is a chemical compound that belongs to the class of pyrroles. It is widely used as an insecticide and acaricide in agriculture, forestry, and public health. Chlorfenapyr is known for its unique mode of action, which involves disrupting the mitochondrial electron transport chain of pests, leading to their death. In recent years, Chlorfenapyr has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
N-(2-chlorobenzyl)-2-phenoxybutanamide works by disrupting the mitochondrial electron transport chain, leading to the accumulation of oxidative stress and depletion of ATP in pests. This results in the death of pests due to starvation and exhaustion. N-(2-chlorobenzyl)-2-phenoxybutanamide is unique in its mode of action, as it does not target the nervous system of pests, unlike most conventional insecticides.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-phenoxybutanamide has been found to have minimal effects on non-target organisms, such as mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation. However, studies have shown that N-(2-chlorobenzyl)-2-phenoxybutanamide can have toxic effects on aquatic organisms, such as fish and crustaceans, at high concentrations.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-2-phenoxybutanamide has several advantages for lab experiments, such as its high potency, long residual activity, and unique mode of action. However, its high toxicity and potential environmental risks make it challenging to work with. Appropriate safety measures and disposal methods must be followed to minimize the risk of exposure and contamination.
未来方向
There are several future directions for N-(2-chlorobenzyl)-2-phenoxybutanamide research. One area of interest is the development of novel formulations and delivery systems that can enhance its efficacy and reduce its environmental impact. Another area of focus is the investigation of N-(2-chlorobenzyl)-2-phenoxybutanamide's potential applications in public health, such as the control of disease vectors, such as mosquitoes and ticks. Additionally, the study of N-(2-chlorobenzyl)-2-phenoxybutanamide's mode of action and its interaction with pests' physiology and biochemistry can provide valuable insights into the development of new insecticides with improved efficacy and safety.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-2-phenoxybutanamide is a potent insecticide and acaricide that has gained significant attention in the scientific community due to its unique mode of action and potential applications in various fields. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-chlorobenzyl)-2-phenoxybutanamide and to develop new insecticides with improved efficacy and safety.
科学研究应用
N-(2-chlorobenzyl)-2-phenoxybutanamide has been extensively studied for its insecticidal and acaricidal properties. It has been found to be effective against a wide range of pests, including mites, thrips, aphids, whiteflies, and beetles. N-(2-chlorobenzyl)-2-phenoxybutanamide is also known for its long residual activity, making it a popular choice for pest control in agriculture and forestry.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-16(21-14-9-4-3-5-10-14)17(20)19-12-13-8-6-7-11-15(13)18/h3-11,16H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJYHFPWUJGKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-chloro-2,3-dimethylphenoxy)butyl]piperazine hydrochloride](/img/structure/B4075557.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4075566.png)
![N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075573.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075588.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide](/img/structure/B4075589.png)

![3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B4075598.png)
![7-{(2,5-dimethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4075603.png)
![1-(cyclopropylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4075607.png)
![1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075623.png)

![1-[3-(2-allyl-6-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4075638.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4075641.png)
